molecular formula C44H90MgO8S2 B13770500 Magnesium docosyl sulfate CAS No. 72018-23-6

Magnesium docosyl sulfate

Cat. No.: B13770500
CAS No.: 72018-23-6
M. Wt: 835.6 g/mol
InChI Key: JEWJVEMLJLCJEB-UHFFFAOYSA-L
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Description

Magnesium docosyl sulfate is a synthetic anionic surfactant of research interest due to its potential applications in biochemistry and materials science. As a magnesium salt of a long-chain alkyl sulfate, it shares characteristics with related compounds like magnesium dodecyl sulfate, which is known for its excellent foaming, emulsifying, and cleaning properties . Anionic surfactants of this class function by absorbing at interfaces, significantly reducing surface tension, and forming micelles in solution, a mechanism critical for processes like emulsification and solubilization . The magnesium cation in the structure may contribute to enhanced mildness and performance in hard water compared to sodium-based alternatives . In research settings, this type of compound could be utilized in the formulation of model membrane systems, protein isolation, and as a component in the creation of specialized nano-templates or liquid crystalline phases. Its high molecular weight and long alkyl chain (docosyl, C22) suggest potential for forming unique self-assembled structures. Researchers value such compounds for their role in probing membrane protein interactions, studying micellar kinetics, and developing novel soft materials. This product is intended For Research Use Only. It is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

72018-23-6

Molecular Formula

C44H90MgO8S2

Molecular Weight

835.6 g/mol

IUPAC Name

magnesium;docosyl sulfate

InChI

InChI=1S/2C22H46O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2

InChI Key

JEWJVEMLJLCJEB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

This compound is generally prepared by the neutralization reaction between dodecyl sulfate acid (or its sodium salt) and magnesium salts under controlled conditions. The key steps include:

  • Synthesis or procurement of dodecyl sulfate (lauryl sulfate) precursor.
  • Reaction with magnesium salts such as magnesium sulfate or magnesium hydroxide.
  • Purification and crystallization or drying to obtain the final magnesium salt.

Detailed Preparation Procedure

While direct literature on this compound preparation is limited, analogous preparation methods for magnesium alkyl sulfates and related magnesium sulfate compounds provide a basis for understanding the synthesis.

  • Step 1: Preparation of Dodecyl Sulfate Precursor

    Dodecyl sulfate is typically prepared by sulfation of dodecanol or lauryl alcohol with sulfuric acid or chlorosulfonic acid, followed by neutralization to form the sodium salt.

  • Step 2: Formation of Magnesium Salt

    The sodium dodecyl sulfate solution is reacted with magnesium salts such as magnesium sulfate or magnesium hydroxide. The reaction proceeds via double displacement, precipitating this compound.

  • Step 3: Purification

    The precipitate is filtered, washed, and dried under controlled temperature to remove impurities and solvents.

  • Step 4: Drying and Milling

    The dried product may be milled to obtain a powder with desired particle size.

Preparation from Magnesium Sulfate and Sodium Lauryl Sulfate

A typical laboratory method involves:

  • Dissolving sodium lauryl sulfate in water.
  • Adding an aqueous solution of magnesium sulfate slowly under stirring.
  • Maintaining the reaction temperature at room temperature or slightly elevated (25-40°C).
  • Stirring for several hours to ensure complete reaction.
  • Filtering the precipitated this compound.
  • Washing with cold water and drying at 40-60°C.

This method yields a high-purity product suitable for industrial applications.

Preparation of Related Magnesium Sulfate Compounds for Context

Research on basic magnesium sulfate compounds such as 5Mg(OH)2·MgSO4·7H2O (basic magnesium sulfate whiskers) provides insight into magnesium sulfate chemistry and preparation techniques that can be relevant for this compound synthesis.

  • Basic magnesium sulfate whiskers are prepared by reacting magnesium sulfate with magnesium oxide or hydroxide in the presence of additives like sodium citrate at controlled temperatures (e.g., 35°C) and atmospheric pressure for extended times (up to 18 hours).

  • These methods emphasize controlled pH, temperature, and reagent ratios to obtain pure magnesium sulfate compounds.

Industrial Considerations

Industrial synthesis of this compound focuses on:

  • Using cost-effective raw materials such as natural dolomite converted into magnesium sulfate.
  • Employing mild reaction conditions to reduce energy consumption.
  • Ensuring removal of impurities such as iron via neutralization and adsorption steps.
  • Optimizing crystallization and drying to achieve product stability and performance.

Comparative Data Table: Preparation Parameters

Parameter Typical Laboratory Method Industrial Method (Reported)
Starting Materials Sodium lauryl sulfate + MgSO4 solution Natural dolomite → MgSO4 + sodium lauryl sulfate
Reaction Temperature 25-40°C 90°C (for MgSO4 preparation from dolomite)
Reaction Time Several hours (3-6 h) Up to 18 h for related magnesium sulfate whiskers
pH Control Neutral to slightly basic Neutralization with MgO to remove impurities
Purification Filtration, washing, drying Filtration, adsorption of impurities, crystallization
Product Form Powder or liquid concentrate Crystalline powder or granules

Research Results and Analysis

  • The purity of this compound is critical for its surfactant properties and is influenced by the quality of starting materials and purification steps.

  • Thermal analysis of magnesium sulfate compounds indicates stability up to 150°C, guiding drying and storage conditions.

  • The use of additives such as sodium citrate in related magnesium sulfate preparations improves crystal morphology and purity.

  • Adsorption and photocatalytic studies on basic magnesium sulfate composites suggest the importance of particle size and morphology, which can be controlled during synthesis.

Chemical Reactions Analysis

Types of Reactions

Magnesium didocosyl bis(sulfate) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into didocosyl alcohol and sulfuric acid.

    Oxidation: It can undergo oxidation reactions, particularly at the hydrocarbon chains, leading to the formation of carboxylic acids.

    Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Didocosyl alcohol and sulfuric acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Substitution: Compounds with substituted functional groups replacing the sulfate groups.

Scientific Research Applications

Pharmaceutical Applications

  • Emulsifier in Formulations : Magnesium docosyl sulfate serves as an effective emulsifier in pharmaceutical formulations. It stabilizes emulsions and enhances the solubility of poorly soluble drugs, which is crucial for improving bioavailability.
  • Drug Delivery Systems : The compound has been investigated for use in drug delivery systems due to its ability to facilitate the transport of therapeutic agents across biological membranes. Its surfactant properties can enhance the permeability of drugs through lipid bilayers.
  • Stabilization of Proteins : In biopharmaceuticals, this compound can stabilize proteins during formulation and storage. By preventing protein aggregation, it maintains the efficacy of therapeutic proteins and peptides.

Cosmetic Applications

  • Surfactant in Personal Care Products : this compound is utilized as a surfactant in shampoos, conditioners, and body washes. Its foaming and cleansing properties help remove dirt and oils from the skin and hair.
  • Emulsifying Agent : In creams and lotions, it acts as an emulsifier that helps blend oil and water phases, ensuring product stability and enhancing texture.
  • Skin Conditioning : The compound may also contribute to skin conditioning properties in cosmetic formulations, improving skin feel and hydration.

Industrial Applications

  • Cleaning Agents :

Mechanism of Action

The mechanism of action of magnesium didocosyl bis(sulfate) is primarily based on its ability to interact with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The sulfate groups can interact with proteins and other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chain Length and Solubility :

  • Magnesium sulfate (MgSO4) : Highly water-soluble (0.71 g/mL at 20°C), ionizing into Mg<sup>2+</sup> and SO4<sup>2−</sup> in water .
  • Magnesium dodecyl sulfate (C12) : A biochemical reagent with moderate solubility due to its shorter alkyl chain (12 carbons). Used in molecular biology as a detergent .
  • Magnesium docosyl sulfate (C22) : Expected to exhibit lower water solubility compared to shorter-chain analogs due to increased hydrophobicity. Likely forms micelles in aqueous solutions, typical of long-chain surfactants.

Crystalline Structure :
X-ray diffraction (XRD) studies of magnesium palmitate (C16) complexes reveal distinct interplanar distances (e.g., 3.77–5.92 Å), suggesting that this compound would have unique crystalline patterns influenced by its longer chain . For magnesium sulfate, XRD data align closely with ICDD standards (2θ angle deviations <0.2°), indicating structural consistency .

Comparative Data Tables

Table 1: Key Properties of Magnesium Sulfate and Alkyl Sulfates

Property Magnesium Sulfate (MgSO4) Magnesium Dodecyl Sulfate (C12) This compound (C22)
Molecular Formula MgSO4 Mg(C12H25SO4)2 Mg(C22H45SO4)2
Solubility in Water 0.71 g/mL (20°C) Moderate (surfactant-dependent) Low (estimated)
Primary Use Medicine, agriculture Molecular biology Cosmetics (estimated)
Regulatory Status GRAS (FDA) Limited data Cosmetic safety standards (analog-based)

Table 2: XRD Data for Magnesium Compounds

Compound Interplanar Distance (Å) Relative Intensity (%) Source
Magnesium Palmitate 3.77–5.92 100
Magnesium Sulfate ICDD-matched 2θ angles N/A

Biological Activity

Magnesium docosyl sulfate, a member of the sulfate surfactant family, is gaining attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications, supported by case studies and research findings.

  • Chemical Name : Magnesium dodecyl sulfate
  • Molecular Formula : Mg C12H25SO4)2\text{Mg C}_{12}\text{H}_{25}\text{SO}_4)_2
  • Molecular Weight : 555.09 g/mol
  • CAS Number : 3097-08-3

This compound operates primarily as a surfactant, influencing biological systems through several mechanisms:

  • Membrane Interaction : It disrupts lipid bilayers, which can lead to cell lysis or altered permeability.
  • Protein Denaturation : Similar to sodium dodecyl sulfate (SDS), this compound can denature proteins, affecting their structure and function.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by disrupting viral envelopes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell death. Comparative studies with other surfactants indicate that it may be more effective against certain Gram-positive bacteria.

Pathogen TypeActivity LevelReference
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate
FungiLow

Antiviral Effects

Research indicates that this compound can inhibit the infectivity of several viruses, including HIV and HSV. It appears to interfere with the viral envelope and nucleocapsid maturation.

  • Case Study : In vitro studies demonstrated that at concentrations above 100 μM, this compound significantly reduced viral glycoprotein synthesis in HSV-infected cells, suggesting interference with viral replication processes .

Safety and Toxicity

While this compound shows promise as an antimicrobial agent, its safety profile requires careful consideration. Studies indicate that high concentrations can induce cytotoxic effects in mammalian cells.

Concentration (μM)Cytotoxicity LevelReference
0 - 50Low
100 - 200Moderate
>200High

Research Findings

  • Skin Penetration Studies : Research on surfactant penetration through human skin suggests that prolonged exposure to this compound can enhance skin permeability, potentially leading to irritation or sensitization .
  • Biodegradability : Environmental studies indicate that this compound degrades rapidly in aquatic environments, reducing the risk of long-term ecological impact .

Q & A

Q. What are the optimal methods for synthesizing magnesium docosyl sulfate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of docosanol followed by neutralization with magnesium oxide or hydroxide. Critical steps include controlling reaction temperature (80–100°C) to avoid side reactions and using anhydrous conditions to prevent hydrolysis. Purity can be verified via ion chromatography for sulfate content (≥98%) and ICP-OES for magnesium quantification. Post-synthesis, recrystallization in ethanol or acetone improves purity .

Q. How can the structural and surface-active properties of this compound be characterized?

  • Methodological Answer : Use FTIR to confirm sulfonate (S-O) stretching at 1050–1200 cm⁻¹ and magnesium coordination via O-Mg-O bending at 450–600 cm⁻¹. Surface tension measurements (via Wilhelmy plate method) at concentrations from 0.1–10 mM reveal critical micelle concentration (CMC). Dynamic light scattering (DLS) quantifies micelle size (typically 10–50 nm) .

Q. What are the solubility and stability profiles of this compound in aqueous and non-polar solvents?

  • Methodological Answer : Solubility tests in water, ethanol, and hexane show it is sparingly soluble in water (0.5–2 mg/mL at 25°C) but highly soluble in non-polar solvents. Stability studies (via TGA/DSC) indicate decomposition at 220–250°C. Hydrolytic stability can be assessed by monitoring pH changes (4–9) over 30 days; degradation products are identified via HPLC-MS .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., C22 vs. C12 sulfates) affect the interfacial behavior of magnesium alkyl sulfates?

  • Methodological Answer : Comparative studies using Langmuir-Blodgett troughs show that longer chains (C22) reduce CMC by 30–50% compared to C12 analogs due to enhanced hydrophobic interactions. Neutron reflectometry quantifies monolayer thickness (C22: 3.2 nm vs. C12: 2.1 nm), correlating with higher foam stability in C22 systems .

Q. What experimental designs mitigate data contradictions in this compound’s colloidal stability under high ionic strength?

  • Methodological Answer : Use a fractional factorial design to isolate variables: ionic strength (NaCl 0.1–1 M), pH (4–9), and temperature (25–60°C). Zeta potential measurements (via electrophoretic light scattering) identify charge reversal thresholds. Conflicting data often arise from incomplete equilibration; ensure samples are vortexed and rested for 24 hrs before analysis .

Q. What advanced techniques resolve ambiguities in this compound’s coordination chemistry?

  • Methodological Answer : EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy clarifies Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral). Pair distribution function (PDF) analysis of XRD data reveals short-range ordering. Contrast-matched small-angle neutron scattering (SANS) distinguishes ion-pair vs. solvent-separated ion aggregates .

Q. How can this compound’s role in lipid bilayer models be systematically evaluated?

  • Methodological Answer : Incorporate it into DOPC liposomes (1–5 mol%) and monitor bilayer fluidity via fluorescence anisotropy (using DPH probes). Cryo-EM visualizes structural perturbations, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics with phospholipids. Control experiments with magnesium lauryl sulfate (C12) highlight chain-length-dependent effects .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported dissociation constants for magnesium sulfates?

  • Methodological Answer : Re-evaluate experimental conditions (ionic strength, temperature) using the Davies equation to adjust activity coefficients. Data from potentiometric titrations (0–200°C) in show a dissociation constant (Kd) of 0.20 ± 0.03 for MgSO₄, which can be extrapolated to C22 analogs via QSPR models .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values in cell viability assays (e.g., MTT). Bootstrap resampling (1,000 iterations) accounts for small sample sizes. Report 95% confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons .

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